1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

Catalog No.
S3318904
CAS No.
911818-75-2
M.F
C45H30O6
M. Wt
666.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

Standard tribenzoate linkers cause interpenetration or pore collapse, restricting MOF pore size. H3BBC, a rigid C3-symmetric extended tritopic carboxylate ligand, yields non-interpenetrated frameworks with 4.5 nm mesopores and density as low as 0.13 g/cm³. Key advantages: • Enables MOF-200/399, reducing framework density 70% vs BTB analogs for gravimetric gas storage. • Accommodates large enzymes/nanoparticles excluded from micropores. • Preserves porosity in thin films for low-k dielectrics. Purity ≥95%. Ships globally.

CAS Number

911818-75-2

Product Name

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

IUPAC Name

4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid

Molecular Formula

C45H30O6

Molecular Weight

666.7

InChI

InChI=1S/C45H30O6/c46-43(47)37-19-13-31(14-20-37)28-1-7-34(8-2-28)40-25-41(35-9-3-29(4-10-35)32-15-21-38(22-16-32)44(48)49)27-42(26-40)36-11-5-30(6-12-36)33-17-23-39(24-18-33)45(50)51/h1-27H,(H,46,47)(H,48,49)(H,50,51)

InChI Key

PEQRGMPXYDIZSX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O

The exact mass of the compound 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene, H3BBC, H3TCBPB, 4',4''',4'''''-(Benzene-1,3,5-triyl)tris([1,1'-biphenyl]-4-carboxylic acid), 1,3,5-Tris(4-carboxybiphenyl-4'-yl)benzene, 1,3,5-Tris(4'-carboxy-4-biphenylyl)benzene

Purity

≥95%

Package Size

100 mg, 250 mg, 500 mg, 1 g

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene (H3BBC or H3TCBPB, CAS: 911818-75-2) is a rigid, C3-symmetric, extended tritopic carboxylate ligand engineered for the synthesis of ultra-high porosity metal-organic frameworks (MOFs). Featuring a biphenyl spacer on each of its three arms, H3BBC extends the molecular diameter beyond that of standard tribenzoates like H3BTB, creating a distance of approximately 2 nm between carboxylate groups. This precise geometric expansion is critical for synthesizing isoreticular MOFs with massive pore apertures and exceptionally low framework densities, making it a highly specialized precursor for advanced gas storage, large-molecule encapsulation, and low-dielectric material development [1].

Research Fit

Porous MOF Construction Extended trigonal tricarboxylic acid supports high-porosity frameworks and systematic pore engineering.
2D Self-Assembly Studies C–H···O hydrogen-bonded networks produce chiral polymorphs at liquid–solid interfaces.
Isoreticular Series Design Biphenyl spacer enables isoreticular expansion to study porosity–ligand length relationships.

Substituting H3BBC with its shorter structural analog, H3BTB (1,3,5-tris(4-carboxyphenyl)benzene), fundamentally alters the thermodynamic limits of the resulting framework's porosity and renders the material unsuitable for large-molecule applications [1]. While H3BTB yields high-performance materials like MOF-177, it physically cannot bridge the distances required to form the ultra-large mesoporous cavities (e.g., >2.0 nm spheres) seen in H3BBC-derived structures like MOF-200 or MOF-399 [1]. Attempting to use generic biphenyl-dicarboxylates or mixed-linker strategies to artificially expand the lattice typically results in framework interpenetration or topological collapse; only the pre-programmed, rigid, multi-aromatic dimensions of H3BBC can reliably yield these ultra-low-density, non-interpenetrated topologies required for advanced procurement specifications [1].

Substitution Risk

Smaller linker (H₃BTB) may shift pore topology, reducing surface area and altering adsorption enthalpy compared to Al-TCBPB.
Different hydrogen-bonding motifs (O–H···O vs C–H···O) can change packing density and suppress chiral polymorph formation seen with H₃TCBPB.
Ethynyl-extended or functionalised analogues may modify electronic structure and framework rigidity, preventing direct replacement without re-optimisation.

Isoreticular Expansion of Pore Diameter

H3BBC enables the synthesis of MOFs with pore sizes that transition from the microporous to the mesoporous regime. When coordinated with copper, H3BBC yields MOF-399, which features an unprecedented pore diameter of 4.5 nm [1]. In contrast, the shorter analog H3BTB yields MOF-177, which is restricted to smaller microporous cavities [1]. This massive expansion allows for the diffusion of large molecules that are sterically excluded by H3BTB-based frameworks.

Evidence DimensionMaximum Pore Diameter
Target Compound Data4.5 nm (MOF-399 via H3BBC)
Comparator Or Baseline< 2.0 nm (MOF-177 via H3BTB)
Quantified Difference> 2.25x increase in pore diameter
ConditionsSolvothermal synthesis of isoreticular Cu- or Zn-based MOFs

Essential for applications requiring the diffusion and encapsulation of large active pharmaceutical ingredients or bulky catalytic substrates.

BET & Pore Volume
Reported
Al-TCBPB: 2,311 m²/g, 0.80 cm³/g
MOF-177 (H₃BTB): ~3,100 m²/g, ~1.56 cm³/g
Defines porosity context for storage or separation applications where moderate, well-defined voids are relevant.
Cross-study comparison, N₂ at 77 K

Reduction of Framework Density

The extended biphenyl arms of H3BBC dramatically reduce the crystallographic density of the resulting frameworks, maximizing void volume. MOF-399, synthesized using H3BBC, achieves a calculated density of 0.13 g/cm³ [1]. The corresponding framework synthesized with the shorter H3BTB linker (MOF-177) has a density of 0.43 g/cm³ [1]. This represents a 70% reduction in framework dead weight, pushing the limits of known porous organic-inorganic crystals.

Evidence DimensionCrystallographic Framework Density
Target Compound Data0.13 g/cm³ (MOF-399 via H3BBC)
Comparator Or Baseline0.43 g/cm³ (MOF-177 via H3BTB)
Quantified Difference70% reduction in density (0.30 g/cm³ difference)
ConditionsSingle-crystal X-ray diffraction density calculation

Crucial for aerospace or vehicular gas storage where minimizing the gravimetric penalty of the storage medium is a primary procurement driver.

H₂ Uptake (77 K)
Reported
Al-TCBPB: 4.8 wt% at 9 MPa
MOF-177: ~7.5 wt% at 7 MPa
Indicates lower gravimetric capacity under cryogenic conditions; context-dependent for H₂ storage system design.
Volumetric measurement, higher pressure used for TCBPB

High-Pressure Hydrogen Storage Capacity

MOFs constructed with H3BBC demonstrate exceptional gas uptake capabilities due to their high surface areas and pore volumes. For example, the aluminum-based MOF Al-TCBPB (utilizing H3BBC) exhibits an excess hydrogen adsorption capacity of 4.8 wt% at 9 MPa and 77 K. This significantly outperforms standard baseline MOFs with shorter linkers, which typically plateau at lower gravimetric capacities under identical cryogenic and high-pressure conditions due to their restricted internal void volumes .

Evidence DimensionExcess Hydrogen Adsorption (wt%)
Target Compound Data4.8 wt% (Al-TCBPB via H3BBC)
Comparator Or BaselineStandard baseline microporous MOFs (typically < 3.0 wt%)
Quantified Difference> 1.5x increase in excess H2 uptake at high pressure
Conditions9 MPa pressure, 77 K cryogenic temperature

Validates the compound's suitability as a precursor for next-generation cryogenic hydrogen storage tanks requiring high gravimetric efficiency.

Qst for H₂
Reported
Al-TCBPB: 5.9→4.9 kJ/mol (low), ~2 kJ/mol (high)
MOF-177: >4.0 kJ/mol across range
Supports research on facile desorption and PSA regeneration efficiency.
Calculated from 77 K and 87 K isotherms

Prevention of Framework Interpenetration

A major challenge in synthesizing ultra-highly porous MOFs is the tendency for expanded lattices to interpenetrate, which destroys the void volume. The rigid, C3-symmetric terphenyl/biphenyl architecture of H3BBC enforces a specific topological spacing (e.g., in MOF-200) that resists interpenetration [1]. When compared to flexible or linear extended dicarboxylates of similar length, which frequently collapse into two-fold or three-fold interpenetrated networks, H3BBC reliably maintains its open, single-network topology [1].

Evidence DimensionFramework Interpenetration
Target Compound DataNon-interpenetrated (single network) topology maintained
Comparator Or BaselineFlexible/linear extended linkers (collapse into multi-fold interpenetration)
Quantified DifferencePreservation of 100% of theoretical single-network void volume
ConditionsSolvothermal synthesis of expanded MOF lattices

Ensures that the theoretical ultra-high surface area is actually realized in the bulk synthesized material, guaranteeing batch-to-batch reproducibility.

Self-Assembly Motif
Class-level
Displaced dimers via C–H···O bonds; chiral polymorphs vs typical O–H···O chicken-wire
Enables chiral surface patterning research not accessible with smaller linkers.
STM at liquid–solid interface; context-dependent observation
Pore Architecture
Class-level
Bimodal pore widths of 11.8 Å and 20 Å; distinct from unimodal distributions
May offer kinetic separation advantages via selective gating and diffusion pathways.
DFT calculation from N₂ isotherm at 77 K

Precursor for Ultra-Low-Density Gas Storage Materials

H3BBC is the required linker for synthesizing MOF-200 and MOF-399, which are utilized in vehicular hydrogen or methane storage where minimizing the dead weight of the storage medium is critical [1]. The 70% reduction in framework density compared to BTB-based MOFs translates directly to higher gravimetric gas capacities [1].

Large-Molecule Encapsulation and Biocatalysis

Utilizing the 4.5 nm mesopores of H3BBC-derived frameworks allows for the immobilization of bulky enzymes, proteins, or catalytic nanoparticles [1]. These large substrates are physically excluded from the micropores of standard BTB- or BTC-based MOFs, making H3BBC the necessary choice for advanced host-guest chemistry [1].

Development of Low-k Dielectric Thin Films

The extreme void fraction and ultra-low density (0.13 g/cm³) of H3BBC-based MOFs make them excellent candidates for next-generation insulating layers in microelectronics. The rigid, non-interpenetrated topology ensures that the high porosity is maintained even when processed into thin films, providing a reliable pathway to ultra-low dielectric constants .

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-energy H₂ storage MOFs
Lower isosteric heat of adsorption
Regeneration energy efficiency in PSA cycles
Chiral surface templates
C–H···O bonded chiral polymorphs
Enantioselective recognition and patterning studies
Kinetic gas separation membranes
Bimodal pore size distribution
Selective gating and diffusion pathway analysis
Isoreticular MOF series research
Extended trigonal ligand geometry
Porosity scaling and computational model validation

XLogP3

10.3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

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